REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[O:8][CH:9]([CH3:13])[C:10](=[O:12])[NH:11][C:6]=2[CH:5]=[C:4]([CH:14]=[O:15])[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH2:23][CH3:24]>CN(C=O)C>[CH2:23]([O:1][C:2]1[C:7]2[O:8][CH:9]([CH3:13])[C:10](=[O:12])[NH:11][C:6]=2[CH:5]=[C:4]([CH:14]=[O:15])[CH:3]=1)[CH3:24] |f:1.2.3|
|
Name
|
8-hydroxy-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
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Quantity
|
0.619 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC2=C1OC(C(N2)=O)C)C=O
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Name
|
cesium carbonate
|
Quantity
|
0.973 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.241 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
5.98 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 20 mL screw cap
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
the stirred for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by prep HPLC-MS (30-50% MeCN in water, basic mode)
|
Type
|
CUSTOM
|
Details
|
the fractions were collected
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=CC2=C1OC(C(N2)=O)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.404 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |